molecular formula C16H13NO5S B1473796 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid CAS No. 930112-00-8

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

Cat. No. B1473796
M. Wt: 331.3 g/mol
InChI Key: APCALMMBDMDCRO-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .


Synthesis Analysis

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are synthesized through various methods . For instance, one method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, indolization in the presence of a mixture of glacial HOAc and HCl can provide the indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole .

Scientific Research Applications

Marine-Derived Indole Derivatives

A study by Abdjul et al. (2015) reports the isolation of two new indole derivatives, including a compound similar to "5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid" from a marine sponge Ircinia sp. This discovery emphasizes the potential of marine organisms as sources of novel indole derivatives for scientific research, highlighting their utility in exploring natural product chemistry and potential therapeutic agents (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).

Synthetic Chemistry and Antiviral Applications

Ivachtchenko et al. (2015) synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, investigating their antiviral properties against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This study exemplifies the relevance of derivatives in developing antiviral agents, demonstrating their significant activity against these viruses, thereby underscoring the chemical versatility and potential biomedical applications of such compounds (Ivachtchenko, Yamanushkin, Mitkin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bichko, Okun, Ivashchenko, & Ivanenkov, 2015).

Molecular Docking Studies and Drug Design

Reddy et al. (2022) synthesized a series of new indole derivatives, including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, using 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these compounds were confirmed through various spectroscopic methods, and molecular docking studies were carried out to predict their binding interactions with target proteins. This research illustrates the application of indole derivatives in drug design and development, highlighting their potential as pharmacologically active agents (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).

Manufacturing Synthesis and Industrial Applications

Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, including methods for producing 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This study addresses the practical aspects of synthesizing indole derivatives on a manufacturing scale, discussing the feasibility of larger-scale production based on optimized conditions. It provides insights into the industrial applications and the challenges encountered in the synthesis process (Huang, Zhang, Zhang, & Wang, 2010).

Future Directions

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name

5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCALMMBDMDCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743697
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

CAS RN

930112-00-8
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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